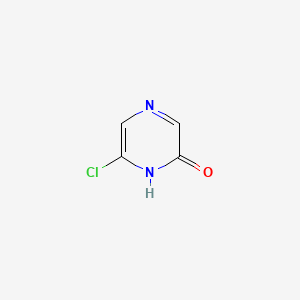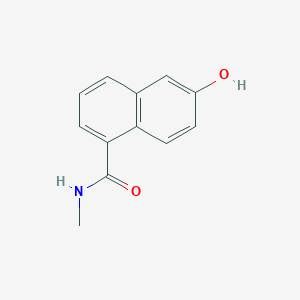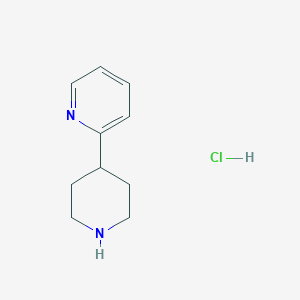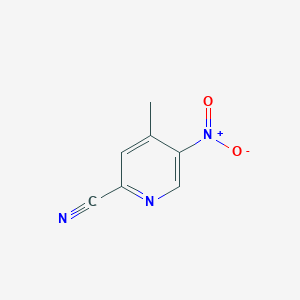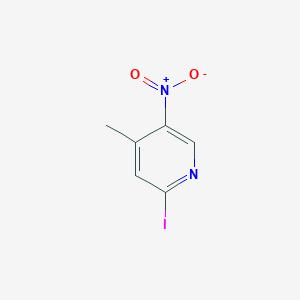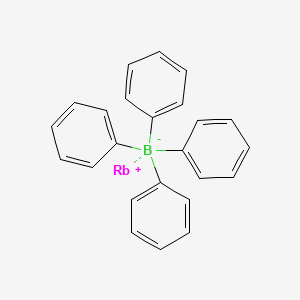
Rubidium tetraphenylborate
Übersicht
Beschreibung
Rubidium tetraphenylborate is an inorganic compound that has gained significant importance in recent years due to its unique properties. It is a white solid that is soluble in organic solvents and has a molecular weight of 415.42 g/mol.
Wissenschaftliche Forschungsanwendungen
Molecular Motion Studies
Rubidium tetraphenylborate has been studied for its molecular reorientations as functions of temperature, particularly by 1H NMR . Researchers have detected two types of motions: an anisotropic reorientation of the tetraphenylborate anions about their mass centers, and small-angle reorientations or oscillations of the phenyl rings .
Catalysis
This compound is also mentioned as a catalyst in various chemical reactions, although specific details on the reactions it catalyzes were not provided in the search results .
Quantum Information Research
In quantum information research, there is mention of trapping and cooling rubidium atoms, which could potentially involve rubidium compounds like Rubidium tetraphenylborate in the process .
High-Tech Applications
Rubidium compounds, including Rubidium tetraphenylborate, are important in high-tech fields such as aerospace engineering, arms development, and perovskite solar cell fabrication due to their unique physical properties .
Eigenschaften
IUPAC Name |
rubidium(1+);tetraphenylboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20B.Rb/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJLZQVNFRBQQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Rb+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BRb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635508 | |
| Record name | Rubidium tetraphenylborate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rubidium tetraphenylborate | |
CAS RN |
5971-93-7 | |
| Record name | Rubidium tetraphenylborate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rubidium tetraphenylborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of studying the standard Gibbs energies of transfer for rubidium tetraphenylborate from water to various alcohols?
A1: Understanding the standard Gibbs energies of transfer provides valuable insights into the solvation behavior of rubidium tetraphenylborate in different solvents. This information is crucial for predicting its solubility and stability in various solutions, which is essential for its application in areas such as electrochemistry and analytical chemistry. [, , ] For instance, these studies determined the solubility of rubidium tetraphenylborate in water and a series of straight-chain alcohols (methanol to 1-octanol) at different temperatures. [, , ] This allows researchers to understand how the size of the alcohol molecule influences the energy required for the transfer process.
Q2: How does the structure of rubidium tetraphenylborate influence its dynamic behavior in the solid state?
A2: Rubidium tetraphenylborate crystallizes in a tetragonal structure with the space group I42m. [] This structure allows for anisotropic reorientation of the tetraphenylborate anions around their center of mass, as observed in ¹H NMR studies. [] Additionally, small-angle reorientations or oscillations of the phenyl rings contribute to the overall dynamics of the compound. [] These motions are influenced by the potential energy landscape of the anion within the crystal lattice, which is determined by factors such as intermolecular interactions and steric hindrance.
Q3: How does rubidium tetraphenylborate influence the formation of multilamellar vesicles?
A3: Adding rubidium tetraphenylborate as an antagonistic salt to a system containing nonionic surfactant pentaethylene glycol dodecyl ether (C12E5) in water impacts the interlamellar interactions within the system. [] Rubidium tetraphenylborate weakens the interlamellar interactions, leading to out-of-phase flow-induced undulations between neighboring layers. [] This behavior requires greater steric repulsion and increased interlamellar spacing for multilamellar vesicle formation, highlighting the role of interlamellar interactions in this process.
Q4: What analytical techniques are commonly employed to study rubidium tetraphenylborate?
A4: Spectrophotometry is a key technique for determining the solubility of rubidium tetraphenylborate in various solvents. [, , ] By measuring the absorbance of saturated solutions at specific wavelengths, researchers can calculate the concentration and consequently the solubility of the compound. This information is fundamental for determining thermodynamic parameters like the standard Gibbs energy of transfer.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




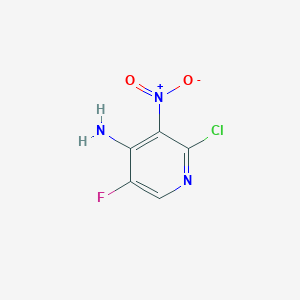

![Silane, trimethyl[2-(2-propenyloxy)ethoxy]-](/img/structure/B1592560.png)
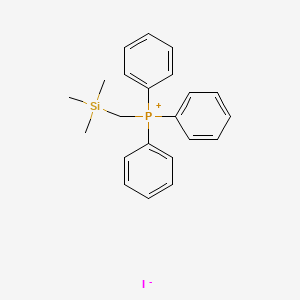

![Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B1592564.png)

